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Compound of Interest

Compound Name: (Difluoromethyl)benzene

Cat. No.: B1298653

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
(difluoromethyl)benzene, a compound of interest in medicinal chemistry and materials
science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the structure and chemical environment of molecules. For (difluoromethyl)benzene, *H, 13C,
and °F NMR spectra are particularly informative.

'H NMR Data

The proton NMR spectrum of (difluoromethyl)benzene is characterized by signals
corresponding to the aromatic protons and the single proton of the difluoromethyl group.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1298653?utm_src=pdf-interest
https://www.benchchem.com/product/b1298653?utm_src=pdf-body
https://www.benchchem.com/product/b1298653?utm_src=pdf-body
https://www.benchchem.com/product/b1298653?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) Coupling Constant

Multiplicit Assignment
ppm pRETY (J) Hz g
7.42 - 7.55 Multiplet 5H (Aromatic)
6.68 Triplet 56.5 1H (CHF2)

13C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment
135.5 C (ipso)
129.5 CH (ortho)
129.0 CH (para)
126.6 CH (meta)
114.7 (t, J = 239 Hz) CHF2

19F NMR Data

Fluorine-19 NMR is a sensitive technique for characterizing fluorine-containing compounds.

Chemical Shift (8) ppm Multiplicity Coupling Constant (J) Hz

-110.3 Doublet 56.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of (difluoromethyl)benzene, a liquid at
room temperature, reveals characteristic vibrational modes.
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Wavenumber (cm~?) Intensity Assignment

3070 - 3030 Weak C-H stretch (aromatic)
2980 Weak C-H stretch (CHF2)

1590, 1490, 1450 Medium C=C stretch (aromatic ring)
1100 - 1000 Strong C-F stretch

C-H bend (out-of-plane,

770, 695 Strong )
aromatic)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of (difluoromethyl)benzene provides
information about its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Assignment

128 100 [M]* (Molecular lon)
127 75 [M-H]*+

109 40 [M-F]*

77 85 [CeHs]* (Phenyl cation)
51 50 [CaH3]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

A sample of (difluoromethyl)benzene (typically 5-25 mg) is dissolved in a deuterated solvent
(e.g., chloroform-d, CDClIs3) and placed in a5 mm NMR tube. The spectra are recorded on a
spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for 1H, 100
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MHz for 13C, and 376 MHz for 1°F). Chemical shifts are reported in parts per million (ppm)
relative to an internal standard (e.g., tetramethylsilane, TMS, for *H and 3C NMR).

Infrared (IR) Spectroscopy

For a liquid sample like (difluoromethyl)benzene, the IR spectrum is typically recorded using
the thin-film method. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or
KBr) to create a thin film. The plates are then mounted in the spectrometer, and the spectrum is
recorded over a range of wavenumbers (typically 4000-400 cm~1).

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of
(difluoromethyl)benzene in a volatile solvent is injected into the GC, where it is vaporized and
separated from the solvent. The compound then enters the mass spectrometer, where it is
ionized by a beam of electrons. The resulting ions are accelerated and separated based on
their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (difluoromethyl)benzene.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of (Difluoromethyl)benzene: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298653#difluoromethyl-benzene-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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